Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-
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Overview
Description
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is a complex organic compound with a unique structure that combines a cyclobutane ring with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with a purine derivative under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the cyclobutane ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and proteins, potentially affecting various biological pathways. The exact pathways and targets are still under investigation, but its ability to interact with DNA and enzymes makes it a compound of interest in drug development.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-methyl]-: A closely related compound with slight structural differences.
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-ethyl]-: Another similar compound with an ethyl group instead of a methylene group.
Uniqueness
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is unique due to its specific combination of a cyclobutane ring and a purine derivative. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
583830-03-9 |
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Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[3-[(6-aminopurin-9-yl)methylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)3-7-1-8(2-7)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14) |
InChI Key |
RCNBRBZQBFLECV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=CN2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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